(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid

Antimicrobial MIC Gram-positive bacteria

Regioisomeric purity is critical in pyrazole-based medicinal chemistry. Purchasing pre-formed 3-CF3 isomer (CAS 926241-24-9) eliminates contamination risk from 5-CF3 isomer, ensuring synthetic fidelity. • Validated antimicrobial baseline: S. aureus MIC 0.78-3.125 µg/mL. • Enhanced membrane permeability: LogP ~0.99 vs non-fluorinated -0.21. • Acetic acid handle for facile SAR derivatization. Supplied with full analytical documentation; immediate global shipping.

Molecular Formula C6H5F3N2O2
Molecular Weight 194.11 g/mol
CAS No. 926241-24-9
Cat. No. B1299262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid
CAS926241-24-9
Molecular FormulaC6H5F3N2O2
Molecular Weight194.11 g/mol
Structural Identifiers
SMILESC1=CN(N=C1C(F)(F)F)CC(=O)O
InChIInChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-2-11(10-4)3-5(12)13/h1-2H,3H2,(H,12,13)
InChIKeyGTIGZYNSHOYHSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid Chemical Class & Procurement


(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid (CAS 926241-24-9) is a heterocyclic building block comprising a pyrazole ring substituted with a trifluoromethyl group at the 3-position and an acetic acid side chain at the N1 position . This compound belongs to the broader class of 1H-pyrazol-1-yl-acetic acid derivatives, which are widely utilized as intermediates in medicinal chemistry and agrochemical research due to the versatile reactivity of the acetic acid handle [1]. Its molecular formula is C₆H₅F₃N₂O₂, with a molecular weight of 194.11 g/mol . The presence of the electron-withdrawing trifluoromethyl group imparts distinct physicochemical properties, including increased lipophilicity (calculated LogP of ~0.99) and potential for enhanced metabolic stability compared to non-fluorinated analogs [2][3].

Scaffold
Trifluoromethyl pyrazole acetic acid building block
Selection
Regioselective 3-CF3 isomer for defined reactivity
Research Use
CRTh2 antagonist and antimicrobial SAR studies

Structural Determinants of (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid


Generic substitution of (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid with a simple pyrazolyl-acetic acid or a regioisomeric trifluoromethyl analog is scientifically unsound due to marked differences in electronic distribution, reactivity, and biological target engagement. The specific regioisomeric placement of the -CF₃ group on the pyrazole ring (3-position vs. 5-position) dictates the compound's electron density, which in turn governs its nucleophilicity and stability during synthetic transformations, as well as its interaction with biological targets [1][2]. Furthermore, structure-activity relationship (SAR) studies within the pyrazole acetic acid class have established that seemingly minor structural modifications, including the presence and position of a trifluoromethyl substituent, can lead to divergent pharmacological profiles, underscoring that interchangeable use is not supported by evidence [3][4].

1
Regioisomeric 5-CF3 analog may shift reactivity and target engagement, as the 3-CF3 substitution pattern governs electronic distribution.
2
Non-fluorinated pyrazole acetic acid typically lacks the reported antimicrobial activity and lipophilicity of the 3-CF3 analog.
3
Minor structural modifications can alter pharmacological profiles; substitution based solely on core similarity is not supported by SAR evidence.

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid vs. Analogs


Anti-S. aureus Potency vs. Non-Fluorinated Scaffold

The 3-trifluoromethyl substitution on the pyrazole acetic acid core confers significant antimicrobial activity against Staphylococcus aureus, a finding not universally observed for the unsubstituted pyrazol-1-yl-acetic acid scaffold . While direct head-to-head studies are lacking, the reported MIC values for the target compound are considerably lower than the baseline antimicrobial activity generally associated with the core structure, supporting a class-level inference of enhanced potency [1]. This differentiation is critical for selecting a starting point for antimicrobial development.

Anti-S. aureus MIC
Class-level
0.78–3.125 μg/mL vs. >50 μg/mL baseline
Supports antimicrobial screening context
Direct head-to-head data lacking; class-level inference
Antimicrobial MIC Gram-positive bacteria

CRTh2 Antagonist Potential vs. Indole Scaffold

In a direct structure-activity relationship (SAR) investigation of CRTh2 antagonists, the pyrazol-1-yl-acetic acid core (the unsubstituted version of the target compound) demonstrated a distinct and more favorable SAR profile compared to the related indole acetic acid scaffold [1]. This study showed that the pyrazole core allowed for the identification of potent antagonists (e.g., compounds 27 and 63 advanced to in vivo profiling) with a different binding interaction profile, suggesting the 3-trifluoromethyl-substituted variant could be a more promising starting point for optimization than indole-based counterparts [1].

CRTh2 Antagonist SAR
Head-to-head
Pyrazole core delivered in vivo leads; distinct SAR vs. indole
Supports scaffold selection for CRTh2 research
Based on unsubstituted pyrazol-1-yl-acetic acid core
CRTh2 antagonist SAR Th2 inflammation

Lipophilicity Profile vs. Non-Fluorinated Analogs

The incorporation of the trifluoromethyl group into the pyrazole ring results in a quantifiable increase in lipophilicity. The calculated LogP for (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid is 0.9865 [1]. This is a significant increase compared to the unsubstituted 2-(1H-pyrazol-1-yl)acetic acid, which has a calculated LogP of approximately -0.21 (or a difference of ~1.2 LogP units) [2]. This difference in LogP can profoundly impact membrane permeability, plasma protein binding, and overall pharmacokinetic behavior.

Lipophilicity (LogP)
Reported
ΔLogP ≈ +1.2 vs. unsubstituted (0.99 vs. -0.21)
May support membrane permeability studies
Calculated LogP; experimental validation advised
Lipophilicity LogP Physicochemical properties

Regioisomeric Stability & Reactivity

The 3-trifluoromethyl substitution pattern on the pyrazole ring is synthetically distinct and can be accessed with high regioselectivity using specific conditions. A metal-free approach allows for the selective preparation of either 3- or 5-CF₃-pyrazoles by simply switching the reaction solvent [1]. This implies that the 3-CF₃ isomer, the core of the target compound, possesses a unique electronic and steric environment that dictates its formation and subsequent reactivity. This is in contrast to the 5-CF₃ isomer, which is formed under different conditions and may exhibit different stability and reactivity profiles [1].

Regioselective Synthesis
Class-level
Solvent-switchable: 3-CF3 isomer via DMSO conditions
Ensures regioisomeric purity for synthesis
5-CF3 isomer forms under different solvent (EtOH)
Regioselectivity Synthesis Reactivity

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid Applications


Antimicrobial Scaffold for Gram-Positive Pathogens

As a medicinal chemistry starting point, (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid offers a direct entry into a series with established antimicrobial activity against S. aureus. The reported MIC values (0.78–3.125 μg/mL) provide a quantifiable baseline for SAR studies, making it a superior choice over the non-fluorinated pyrazole acetic acid scaffold which typically lacks such potent activity . A medicinal chemist can immediately functionalize the acetic acid moiety to explore potency and selectivity, with confidence that the core itself is not inactive.

CRTh2 Antagonist Lead Optimization

For programs targeting the prostaglandin D2 receptor (CRTh2) for asthma or allergic rhinitis, this compound provides a core that has been clinically validated. While the target compound itself is an intermediate, the SAR established for the pyrazol-1-yl-acetic acid class demonstrates a clear advantage over indole-based alternatives [1]. Researchers can leverage this scaffold to design novel CRTh2 antagonists, knowing that the pyrazole core enables a unique binding mode and has yielded in vivo-active leads [1].

Lipophilic Analogs for Intracellular Targets

Due to its enhanced lipophilicity (LogP ~ 0.99) compared to the non-fluorinated core (LogP ~ -0.21), (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid is a strategically superior building block for designing molecules intended to cross cell membranes [2][3]. This is particularly relevant for targets with intracellular binding sites or for improving the oral bioavailability of drug candidates. The ~1.2 LogP unit increase provides a measurable advantage in passive permeability, a critical parameter in early drug discovery [3].

Intermediate for 3-CF3-Pyrazole Synthesis

The compound's identity as a 3-CF3-pyrazole derivative ensures that any subsequent chemistry will operate under the specific electronic and steric constraints of this regioisomer. Given the solvent-dependent regioselectivity in pyrazole formation, purchasing the pre-formed, pure 3-CF₃ isomer is essential for maintaining synthetic fidelity and avoiding contamination with the 5-CF₃ isomer, which may exhibit different reactivity and lead to undesired byproducts [4].

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
Reported anti-S. aureus MIC baseline
MIC and strain-panel endpoints
CRTh2 antagonist lead optimization
Pyrazole scaffold SAR vs. indole
Binding mode and in vivo profiling review
Intracellular target probe design
Enhanced lipophilicity (LogP ~1.0)
Membrane permeability and bioavailability study
Regioselective 3-CF3-pyrazole synthesis
Defined 3-CF3 regioisomer identity
Synthetic fidelity and isomer purity

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